6-Methoxy-1-(phenylsulfonyl)-1H-indole is a chemical compound with the molecular formula . This compound belongs to the indole family, characterized by the presence of a methoxy group at the 6th position and a phenylsulfonyl group at the 1st position of the indole ring. It is notable for its diverse applications in scientific research, particularly in organic synthesis and biological studies.
The compound is synthesized through specific chemical reactions involving 6-methoxyindole and phenylsulfonyl chloride. The synthesis typically utilizes organic solvents and bases to facilitate the reaction, leading to high-yield production of the desired compound.
6-Methoxy-1-(phenylsulfonyl)-1H-indole is classified as an indole derivative and falls under the category of sulfonamides due to the presence of the phenylsulfonyl group. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic chemistry.
The synthesis of 6-methoxy-1-(phenylsulfonyl)-1H-indole typically involves a two-step process:
The molecular structure of 6-methoxy-1-(phenylsulfonyl)-1H-indole consists of:
6-Methoxy-1-(phenylsulfonyl)-1H-indole can undergo several types of chemical reactions:
The mechanism of action for 6-methoxy-1-(phenylsulfonyl)-1H-indole involves its interaction with various biological targets:
These interactions suggest possible anti-inflammatory and anticancer activities, although further research is needed to elucidate specific pathways involved.
Properties such as solubility, stability, and reactivity can be assessed through various analytical techniques including NMR spectroscopy, mass spectrometry, and chromatography.
6-Methoxy-1-(phenylsulfonyl)-1H-indole has several significant applications:
The systematic IUPAC name for this compound is 6-methoxy-1-(phenylsulfonyl)-1H-indole, reflecting its core indole scaffold modified at three key positions:
The structural architecture features:
Table 1: Key Structural Parameters from Crystallographic Data of Analogous Compounds
Parameter | Value | Description |
---|---|---|
Dihedral angle (indole:phenyl) | 76.99° | Angle between ring planes [3] |
Bond length (S=O) | 1.42–1.44 Å | Characteristic of sulfonyl groups [3] |
Bond angle (O=S=O) | 118–120° | Tetrahedral geometry at sulfur [3] |
The compound’s molecular formula is C₁₅H₁₃NO₃S, determined through high-resolution mass spectrometry and elemental analysis [2] [5]. This composition accounts for:
The molecular weight is 287.33 g/mol, calculated as:(15 × 12.01) + (13 × 1.01) + 14.01 + (3 × 16.00) + 32.06 = 287.33 [4] [5] [6]
SMILES Representation:
COC1=CC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3
This string encodes:
COC1
) at position 6 C=CN2
) S(=O)(=O)
) C3=CC=CC=C3
) [2] [4] InChI Key: FYGDGGRRRGDZGP-UHFFFAOYSA-N
– A unique identifier enabling database searches [4]
The CAS Registry Number 56995-13-2 unambiguously identifies this compound in chemical databases and commercial catalogs [2] [4] [5]. Key physicochemical properties include:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2